molecular formula C23H14N2O2 B12480792 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid

3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid

Cat. No.: B12480792
M. Wt: 350.4 g/mol
InChI Key: XATJBJBVCNFNDV-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures. The compound is notable for its unique structure, which combines quinoline and benzoquinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with benzoquinoline precursors under controlled conditions. For instance, the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide can yield intermediate compounds that are further processed to obtain the target molecule .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce reaction times. These methods are preferred for their efficiency and eco-friendliness, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and chloroacetic acid. Reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include triazolethione, imidazolone, thiazolidinone, and thiazole derivatives. These products are of significant interest due to their potential biological activities .

Scientific Research Applications

3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of biological systems and the development of bioactive molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: It is utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may influence the balance of intracellular reactive oxygen species (ROS), thereby affecting cellular processes such as lipid peroxidation and mitochondrial membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and benzoquinoline derivatives, such as:

Uniqueness

What sets 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid apart is its unique combination of quinoline and benzoquinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C23H14N2O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-quinolin-2-ylbenzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C23H14N2O2/c26-23(27)17-13-21(19-11-10-15-6-2-4-8-18(15)24-19)25-20-12-9-14-5-1-3-7-16(14)22(17)20/h1-13H,(H,26,27)

InChI Key

XATJBJBVCNFNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C(=O)O

Origin of Product

United States

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